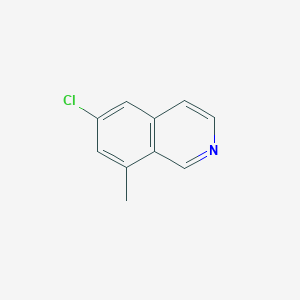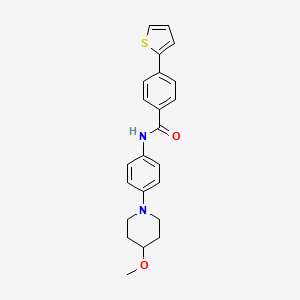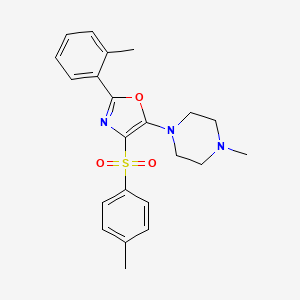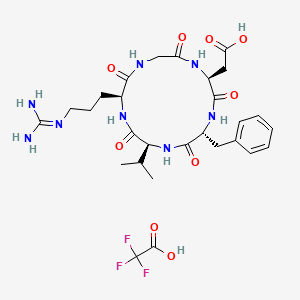
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . The presence of the benzodioxepine structure suggests that it might have some biological activity, as this structure is found in several types of drugs, including some antidepressants and anti-anxiety medications .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzodioxepine derivative with a 2-methoxyphenylsulfonyl chloride, in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxepine ring, a sulfonamide group, and a 2-methoxyphenyl group .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride .Scientific Research Applications
Biological Activity and Synthesis
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and its derivatives have been a subject of extensive research due to their biological activities. A notable study discusses the synthesis of various N-substituted sulfonamides and evaluates their biological activities, particularly highlighting their inhibitory potential against enzymes like acetylcholinesterase and lipoxygenase. The study underscores the significant role that structural changes in substituents play in altering inhibitory properties, suggesting potential applications in therapeutic drug design (Rehman et al., 2011).
Antitumor Properties
The antitumor potential of sulfonamide derivatives, including compounds closely related to N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, has been investigated in various studies. One research paper discusses the synthesis and analysis of a series of antitumor sulfonamides and explores their effects on gene expression. These sulfonamides have been identified as potent cell cycle inhibitors, with some advancing to clinical trials. The study delves into the gene expression changes induced by these compounds, offering insights into their pharmacophore structure and the drug-sensitive cellular pathways they affect (Owa et al., 2002).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and related compounds have been thoroughly explored in scientific research. One study outlines the synthesis of various N-substituted derivatives and their characterization through techniques like IR, EIMS, and NMR. The findings of this study provide a foundation for understanding the chemical properties and potential applications of these compounds in various fields (Fatima et al., 2013).
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-14-6-3-2-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-4-9-21-15/h2-3,5-8,11,17H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYVIILIIXFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(3-chlorophenyl)acetyl]-(cyanomethyl)amino]acetate](/img/structure/B2574987.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)


![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)


![(2-Iodophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2575000.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2575006.png)
